Benzyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate

Purity Quality Control Procurement

Acid-labile protecting groups complicate multi-step syntheses when using Boc-protected aminopyridine boronic esters. This Cbz-protected building block enables orthogonal deprotection via neutral hydrogenolysis, preserving acid-sensitive functionalities. • Orthogonal Cbz Group: Removed via H₂/Pd-C (>95% yield) without disturbing TBS ethers, tert-butyl esters, or acetonides. • ≥96% Purity: Minimizes batch variability in Pd-catalyzed Suzuki couplings across compound libraries. • Cost-Effective: ~5% lower price vs. Boc analog; ships at 2-8°C (vs. -20°C), reducing cold-chain logistics burden.

Molecular Formula C19H23BN2O4
Molecular Weight 354.213
CAS No. 1218790-11-4
Cat. No. B597947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate
CAS1218790-11-4
Molecular FormulaC19H23BN2O4
Molecular Weight354.213
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)NC(=O)OCC3=CC=CC=C3
InChIInChI=1S/C19H23BN2O4/c1-18(2)19(3,4)26-20(25-18)15-10-16(12-21-11-15)22-17(23)24-13-14-8-6-5-7-9-14/h5-12H,13H2,1-4H3,(H,22,23)
InChIKeyOEEKUXWNIQARJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate (CAS 1218790-11-4): Cbz-Protected Pyridine Boronic Ester for Multi-Step Synthesis


Benzyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate (CAS 1218790-11-4) is a protected 3-aminopyridine-5-boronic acid pinacol ester featuring a benzyloxycarbonyl (Cbz) protecting group [1]. It belongs to the class of heteroaryl boronic esters widely employed as nucleophilic partners in Suzuki-Miyaura cross-coupling reactions [2]. The compound has a molecular formula of C19H23BN2O4 and a molecular weight of 354.21 g/mol [1].

Why Benzyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate Cannot Be Simply Replaced by Its Boc Analog or Free Amine


The Cbz protecting group provides orthogonal deprotection conditions relative to the common Boc analog (CAS 1171897-39-4) [1]. While Boc requires acidic cleavage (e.g., TFA), Cbz can be removed via catalytic hydrogenolysis (H2, Pd/C) under neutral conditions, enabling selective deprotection in the presence of acid-sensitive functional groups [1]. The free amine analog (CAS 1073354-99-0) lacks this protection and may undergo unwanted side reactions during multi-step syntheses, such as acylation or oxidative degradation [2]. Direct substitution without considering protecting-group orthogonality can lead to synthetic incompatibility, lower yields, or failed sequences [1]. The quantitative evidence below demonstrates specific dimensions where this compound offers measurable advantages over its closest analogs.

Quantitative Differentiation Evidence for Benzyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate vs. Closest Analogs


Purity Level Comparison: 96% vs. 95% for Boc Analog

Commercial batches of benzyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate are routinely supplied at 96% purity (HPLC), as documented by multiple vendors . In contrast, the direct Boc-protected analog (CAS 1171897-39-4) is typically offered at 95% purity . Although the difference is modest, the 1% higher purity of the Cbz compound can reduce the need for additional purification before use in sensitive catalytic reactions.

Purity Quality Control Procurement

Protecting-Group Orthogonality: Cbz Hydrogenolysis vs. Boc Acidolysis

The Cbz group can be quantitatively removed under neutral, hydrogenolytic conditions (H2, Pd/C, MeOH/EtOAc) typically achieving >95% deprotection yields [1]. The Boc group requires acidic conditions (TFA/CH2Cl2 or HCl/dioxane) with reported deprotection yields of >90% [1]. In the presence of acid-labile substrates (e.g., tert-butyl esters, silyl ethers), the Cbz compound allows amine unveiling without disturbing other protecting groups, a critical advantage in multi-step medicinal chemistry sequences [1].

Protecting Group Orthogonality Multi-Step Synthesis

Storage Stability: 2–8°C Under Inert Atmosphere vs. Free Amine Degradation

The protected compound is specified for storage at 2–8°C under inert atmosphere . The unprotected 5-aminopyridine-3-boronic acid pinacol ester (CAS 1073354-99-0) is susceptible to oxidative degradation and moisture-induced deboronation, requiring more stringent handling . While no direct forced-degradation study was found, the Cbz protection is known to improve bench stability of aminopyridine derivatives by reducing the electron-rich character of the amine [1].

Stability Storage Handling

Regioisomeric Differentiation: 3-Cbz-amino vs. 2-Cbz-amino in Suzuki Coupling Yield

The 3-Cbz-amino substitution pattern on the pyridine ring (target compound) is expected to exhibit different electronic properties compared to the 2-Cbz-amino regioisomer (CAS 1218790-32-9) [1]. Pyridin-3-ylboronic esters are generally less prone to competitive protodeboronation than pyridin-2-yl analogs due to reduced ring-strain in the transition state [1][2]. Although an explicit side-by-side coupling yield comparison between these two regioisomers has not been published, literature data on unsubstituted pyridylboronic acids show that 3-pyridylboronic acid affords a 72% yield in Suzuki coupling with 4-bromoanisole, while 2-pyridylboronic acid under identical conditions gives 58% [2].

Regioselectivity Suzuki Coupling Electronic Effects

Price-Per-Gram and Availability: Competitive Positioning Against Boc Analog

Based on public catalog pricing (accessed April 2026), benzyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate is available at approximately $176 USD/g (VWR) , while the Boc analog (CAS 1171897-39-4) is listed at approximately $185 USD/g (Thermo Fisher) . The Cbz compound thus offers a 5% cost advantage on a per-gram basis, with similar purity specifications.

Cost Efficiency Procurement Supply Chain

Recommended Application Scenarios for Benzyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate Based on Evidence Differentiation


Multi-Step Medicinal Chemistry Sequences Requiring Acid-Labile Protecting-Group Compatibility

When a synthetic route contains acid-sensitive functionalities (e.g., tert-butyl esters, TBS ethers, acetonides), the Cbz-protected compound allows late-stage amine unveiling via neutral hydrogenolysis without disturbing these groups [1]. This orthogonality is supported by the >95% deprotection yield and mild conditions documented for Cbz removal [1].

High-Throughput Parallel Synthesis Where Reproducibility Demands High Purity

The 96% minimum purity specification of the Cbz building block provides a slightly higher input quality compared to the typical 95% of the Boc analog, reducing variability in Pd-catalyzed Suzuki couplings across compound libraries.

Synthesis of 3,5-Disubstituted Pyridine Scaffolds for Kinase Inhibitor Programs

The 3-amino-5-boronic ester topology is directly amenable to the construction of 3,5-diarylpyridine cores frequently encountered in kinase inhibitor medicinal chemistry [2]. The Cbz group can be cleaved after coupling to liberate the free 3-aminopyridine for further functionalization, providing a convergent route to this privileged pharmacophore.

Cost-Sensitive Scale-Up Operations

With a catalog price approximately 5% lower than the Boc-protected alternative , the Cbz compound offers a marginal cost advantage that becomes significant in large-scale synthesis (e.g., >100 g campaigns), particularly when combined with the reduced cold-chain logistics requirement (2–8°C vs. –20°C) .

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